molecular formula C21H27N3O3S B11034598 1-cycloheptyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

1-cycloheptyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11034598
M. Wt: 401.5 g/mol
InChI Key: OEPZPULQLPNDNN-UHFFFAOYSA-N
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Description

1-CYCLOHEPTYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound belonging to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cycloheptyl group, an ethoxyphenyl group, and a hydroxy group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-CYCLOHEPTYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-component reactions. One efficient method involves the use of l-proline as a catalyst in a multi-component reaction, which includes appropriate aldehydes, 5-amino-3-methylpyrazole, and α-mercaptocarboxylic acids . This method is known for its mild reaction conditions and high yields. Another green and chemoselective approach involves the use of sonication in water, which provides a new heptacyclic ring system .

Chemical Reactions Analysis

1-CYCLOHEPTYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-CYCLOHEPTYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can effectively halt the proliferation of cancer cells. Additionally, its anti-infective properties are attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-e][1,4]thiazepine derivatives, 1-CYCLOHEPTYL-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique structural features and enhanced biological activities. Similar compounds include 1-cycloheptyl-4-(3,4,5-trimethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione, which also exhibits significant biological activities . the presence of the ethoxyphenyl group in the target compound provides additional sites for chemical modification, potentially leading to improved therapeutic properties.

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

1-cycloheptyl-4-(4-ethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C21H27N3O3S/c1-2-27-16-11-9-14(10-12-16)19-18-20(22-17(25)13-28-19)24(23-21(18)26)15-7-5-3-4-6-8-15/h9-12,15,19H,2-8,13H2,1H3,(H,22,25)(H,23,26)

InChI Key

OEPZPULQLPNDNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCCCC4

Origin of Product

United States

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